molecular formula C18H12BrClN4O2 B1223827 N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide

N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide

Cat. No. B1223827
M. Wt: 431.7 g/mol
InChI Key: CPKYQFBAOTXYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide is an organohalogen compound and a member of quinolines.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide have shown significant antimicrobial activities. Research on novel pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which share structural similarities with the compound , demonstrated notable antimicrobial properties. These derivatives were characterized using various spectroscopic methods and evaluated for their antimicrobial activity, indicating a potential application of similar compounds in fighting bacterial and fungal infections (Raval, Desai, & Desai, 2012).

Antitumor and Antiproliferative Activities

Derivatives similar to N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide have been synthesized and shown to exhibit potent antiproliferative activities against various human cancer cell lines. For instance, a study on the synthesis of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid and their assessment against human cancer cell lines (e.g., liver, breast, and colon carcinoma) revealed that these compounds could induce apoptotic cell death and halt cancer cell proliferation. Such findings highlight the potential of structurally similar compounds in cancer research and treatment (Cankara Pirol et al., 2014).

Synthesis and Characterization

The synthesis of compounds related to N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide often involves novel methodologies and thorough characterization. For example, the efficient synthesis and characterization of pyrazole-appended quinolinyl chalcones, which bear resemblance to the compound , have been studied. These compounds were synthesized using methods like the Claisen–Schmidt condensation and characterized using various spectroscopic techniques. Such studies provide insights into the synthetic routes and properties of similar heterocyclic compounds (Prasath et al., 2015).

properties

Product Name

N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide

Molecular Formula

C18H12BrClN4O2

Molecular Weight

431.7 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-5-[(4-chloropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C18H12BrClN4O2/c19-14-4-5-15(17-13(14)2-1-7-21-17)23-18(25)16-6-3-12(26-16)10-24-9-11(20)8-22-24/h1-9H,10H2,(H,23,25)

InChI Key

CPKYQFBAOTXYCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC=C(O3)CN4C=C(C=N4)Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.